5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate
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Overview
Description
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
N,N-Dimethylation: The dimethylation of the amide group is usually carried out using dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride or potassium carbonate.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to replace the chlorine atom.
Major Products
N-oxides: Formed through oxidation reactions.
Dechlorinated Derivatives: Resulting from reduction reactions.
Substituted Triazoles: Produced via nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, making this compound a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
Industrially, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1,3-dimethyl-1H-1,2,4-triazole: Lacks the carboxamide group, making it less versatile in reactions.
N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide: Does not have the chlorine atom, affecting its reactivity.
1,2,4-triazole-3-carboxamide: A simpler structure without the dimethyl and chlorine substitutions.
Uniqueness
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide oxalate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity
Properties
IUPAC Name |
5-chloro-N,N-dimethyl-1H-1,2,4-triazole-3-carboxamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O.C2H2O4/c1-10(2)4(11)3-7-5(6)9-8-3;3-1(4)2(5)6/h1-2H3,(H,7,8,9);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECCJFZXMVQIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=N1)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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